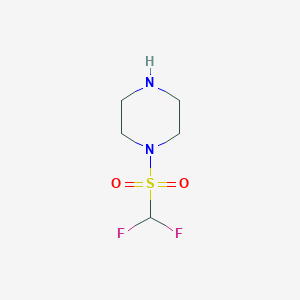

1-((Difluoromethyl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((Difluoromethyl)sulfonyl)piperazine is a chemical compound with the molecular formula C5H10F2N2O2S and a molecular weight of 200.21 g/mol . This compound features a piperazine ring substituted with a difluoromethylsulfonyl group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Difluoromethyl)sulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with difluoromethylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: Piperazine and difluoromethylsulfonyl chloride.

Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, often in an organic solvent like dichloromethane or acetonitrile.

Procedure: The difluoromethylsulfonyl chloride is added dropwise to a solution of piperazine and the base, maintaining a low temperature to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((Difluoromethyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted piperazines.

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfide derivatives.

Scientific Research Applications

1-((Difluoromethyl)sulfonyl)piperazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological and inflammatory diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-((Difluoromethyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors and receptor antagonists.

Comparison with Similar Compounds

1-((Trifluoromethyl)sulfonyl)piperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

1-((Methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a difluoromethyl group.

1-((Ethylsulfonyl)piperazine: Features an ethylsulfonyl group.

Uniqueness: 1-((Difluoromethyl)sulfonyl)piperazine is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of fluorinated compounds with enhanced stability and bioactivity.

Biological Activity

1-((Difluoromethyl)sulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial and neurological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a difluoromethyl group and a sulfonyl moiety. The presence of these functional groups is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

The primary mechanism through which this compound exerts its effects involves inhibition of specific enzymes or receptors. For instance, studies have shown that compounds with similar structures can act as inhibitors of the lipid A phosphatase LpxH, which is essential for the survival of Gram-negative bacteria. This inhibition leads to an increase in bacterial susceptibility to antibiotics, highlighting the compound's potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on sulfonyl piperazine derivatives, including those containing difluoromethyl substituents. Key findings include:

- Optimal Substituents : The presence of aromatic rings and hydrophobic groups enhances inhibitory activity against LpxH.

- Piperazine Rigidity : The six-membered piperazine ring is optimal for activity; modifications that increase flexibility reduce efficacy .

- Pharmacophore Identification : A pharmacophore model has been established, indicating essential features required for biological activity, such as hydrogen-bond acceptors and specific spatial arrangements of substituents .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

| Compound Name | Target Enzyme | Inhibition (%) at 1 μM | IC50 (μM) | Notes |

|---|---|---|---|---|

| AZ1 | LpxH | 74 | 0.5 | Strongest activity among tested analogs |

| JH-LPH-06 | LpxH | 80 | 0.3 | Enhanced potency due to structural modifications |

| JH-LPH-28 | LpxH | 85 | 0.2 | Novel analog with improved binding affinity |

| JH-LPH-33 | LpxH | 90 | 0.15 | Significant improvement over AZ1 |

Case Studies

Several studies have highlighted the efficacy of difluoromethyl-containing piperazines in various biological contexts:

- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against resistant strains of E. coli and Klebsiella pneumoniae, making them promising candidates for further development as antibiotics .

- Neurological Effects : Research has indicated that certain difluoromethyl-substituted piperazines can act as antagonists at serotonin receptors, suggesting potential applications in treating neurological disorders such as anxiety or depression .

- Cognition Enhancement : A recent investigation into related compounds revealed that they could enhance cognitive functions in animal models, indicating a broader therapeutic potential beyond antibacterial applications .

Properties

IUPAC Name |

1-(difluoromethylsulfonyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2O2S/c6-5(7)12(10,11)9-3-1-8-2-4-9/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWKFHYSNUEPAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.